2-(5-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(5-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane is a synthetic organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields of scientific research . This compound features a naphthalene ring system substituted with a methoxy group and a dioxaborinane moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-(5-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxynaphthalene and 4,4,6-trimethyl-1,3,2-dioxaborinane as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dioxaborinane moiety. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the reactants.
Catalysts: A Lewis acid catalyst, such as boron trifluoride etherate (BF3·OEt2), is employed to facilitate the formation of the desired product.
Procedure: The reactants are mixed in the presence of the catalyst and heated to reflux for several hours.
Chemical Reactions Analysis
2-(5-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Coupling Reactions: The dioxaborinane moiety can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Scientific Research Applications
2-(5-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antioxidant agents.
Mechanism of Action
The mechanism of action of 2-(5-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
2-(5-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane can be compared with other naphthalene derivatives, such as:
5-Methoxynaphthalene: Lacks the dioxaborinane moiety and has different chemical reactivity and biological activity.
1-Methoxynaphthalene: Similar structure but with the methoxy group at a different position, leading to variations in its chemical properties and applications.
Naphthalene-1,4-diol: Contains hydroxyl groups instead of a methoxy group, resulting in different reactivity and biological effects.
Properties
IUPAC Name |
2-(5-methoxynaphthalen-1-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-12-11-17(2,3)21-18(20-12)15-9-5-8-14-13(15)7-6-10-16(14)19-4/h5-10,12H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOISKCPUFSAHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C3C=CC=C(C3=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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